molecular formula C10H14ClNO2S B8458531 4-Diethylaminobenzenesulphonyl chloride CAS No. 90945-15-6

4-Diethylaminobenzenesulphonyl chloride

Cat. No.: B8458531
CAS No.: 90945-15-6
M. Wt: 247.74 g/mol
InChI Key: USMOFKMCIDJIBZ-UHFFFAOYSA-N
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Description

Sulfonyl chlorides are pivotal intermediates in organic synthesis, widely employed to prepare sulfonamides, sulfonate esters, and other sulfur-containing compounds . The diethylamino group, being a strong electron-donating substituent, significantly influences the compound’s reactivity, solubility, and applications in pharmaceuticals and agrochemicals.

Properties

CAS No.

90945-15-6

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.74 g/mol

IUPAC Name

4-(diethylamino)benzenesulfonyl chloride

InChI

InChI=1S/C10H14ClNO2S/c1-3-12(4-2)9-5-7-10(8-6-9)15(11,13)14/h5-8H,3-4H2,1-2H3

InChI Key

USMOFKMCIDJIBZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)S(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Sulfonyl Chlorides

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties
4-Diethylaminobenzenesulphonyl chloride -N(CH₂CH₃)₂ (para) C₁₀H₁₄ClNO₂S 247.74* Electron-donating group reduces electrophilicity of S; increased lipophilicity
4-(Dimethylamino)benzene-1-sulfonyl chloride -N(CH₃)₂ (para) C₈H₁₀ClNO₂S 219.69 Smaller alkyl groups → less steric hindrance; moderately reactive
4-Acetamidobenzenesulfonyl chloride -NHCOCH₃ (para) C₈H₈ClNO₃S 233.67 Electron-withdrawing acetamido group → higher reactivity
4-Chloro-2,5-dimethylbenzenesulfonyl chloride -Cl, -CH₃ (ortho/meta) C₈H₈Cl₂O₂S 239.12 Electron-withdrawing Cl and steric CH₃ → high mp (48–50°C)
4-Acetylbenzenesulfonyl chloride -COCH₃ (para) C₈H₇ClO₃S 218.65 Strong electron-withdrawing acetyl group → very reactive

*Calculated based on substituent addition to benzene sulfonyl chloride (C₆H₅ClO₂S, MW 176.62).

Key Observations:

  • Electronic Effects : Electron-donating groups (e.g., -N(CH₂CH₃)₂) decrease the electrophilicity of the sulfonyl chloride, reducing its reactivity in nucleophilic substitution reactions compared to electron-withdrawing substituents (e.g., -Cl, -COCH₃) .
  • Steric Hindrance: Bulky substituents like diethylamino may slow reaction kinetics due to steric shielding of the sulfonyl chloride group .
  • Melting Points : Compounds with halogen substituents (e.g., 4-chloro derivatives) exhibit higher melting points due to increased molecular symmetry and intermolecular forces .

Research Findings and Trends

Recent studies emphasize tailoring sulfonyl chlorides for targeted applications:

  • Electron-Donating Groups: Used to modulate drug solubility and bioavailability (e.g., diethylamino derivatives in prodrug design) .
  • Hybrid Derivatives : Compounds like (2,4-dichlorophenyl)methanesulfonyl chloride () combine multiple substituents for enhanced reactivity in agrochemical synthesis .

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